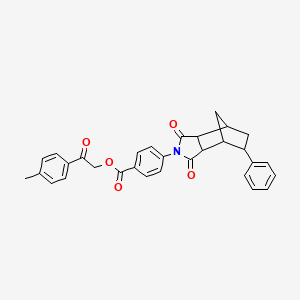![molecular formula C25H25N7O B12457423 N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2,4-dimethylphenyl)glycinamide](/img/structure/B12457423.png)
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2,4-dimethylphenyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2,4-dimethylphenyl)glycinamide is a complex organic compound characterized by its triazine core and multiple aromatic amine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2,4-dimethylphenyl)glycinamide typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with aromatic amines under controlled conditions. The process begins with the dissolution of 2,4,6-trichloro-1,3,5-triazine in a suitable solvent such as dichloromethane. Aromatic amines, such as aniline derivatives, are then added to the solution, and the reaction mixture is stirred at low temperatures to ensure complete substitution of the chlorine atoms by the amine groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions in reactors equipped with temperature and pressure control systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Post-reaction purification steps, such as recrystallization and chromatography, are employed to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2,4-dimethylphenyl)glycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic conditions.
Reduction: Hydrogen gas (H~2~) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br~2~) or chlorinating agents like thionyl chloride (SOCl~2~).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated aromatic compounds.
Applications De Recherche Scientifique
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2,4-dimethylphenyl)glycinamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mécanisme D'action
The mechanism of action of N2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2,4-dimethylphenyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound’s aromatic amine groups can form hydrogen bonds and π-π interactions with target proteins, influencing their function. Additionally, the triazine core can participate in coordination with metal ions, affecting enzymatic activities and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-tris(phenylamino)-1,3,5-triazine: Shares the triazine core but lacks the glycinamide moiety.
2,4,6-tris(4-aminophenyl)-1,3,5-triazine: Similar structure but with different substituents on the aromatic rings.
Uniqueness
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2,4-dimethylphenyl)glycinamide is unique due to its combination of the triazine core with glycinamide and dimethylphenyl groups, providing distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in various fields .
Propriétés
Formule moléculaire |
C25H25N7O |
|---|---|
Poids moléculaire |
439.5 g/mol |
Nom IUPAC |
2-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]-N-(2,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C25H25N7O/c1-17-13-14-21(18(2)15-17)29-22(33)16-26-23-30-24(27-19-9-5-3-6-10-19)32-25(31-23)28-20-11-7-4-8-12-20/h3-15H,16H2,1-2H3,(H,29,33)(H3,26,27,28,30,31,32) |
Clé InChI |
YKLNJVUHJHPCFH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)NC(=O)CNC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-tert-butyl-1-[1-(diphenylmethyl)-1H-tetrazol-5-yl]-N-methylcyclohexanamine](/img/structure/B12457341.png)

![4,4'-{[4-(pentyloxy)phenyl]methanediyl}bis(1,3-diphenyl-1H-pyrazol-5-ol)](/img/structure/B12457354.png)
![5-({[2-(tert-butylsulfanyl)ethyl]amino}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12457363.png)

![2-[(3-cyano-6-methyl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B12457368.png)
![7-Difluoromethyl-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B12457376.png)

![2-{4-Amino-5H-pyrrolo[3,2-D]pyrimidin-7-YL}-5-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride](/img/structure/B12457384.png)

![2-[4-(Benzyloxy)-3-methoxybenzyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12457405.png)
![2-[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B12457429.png)
![5-bromo-N'-[(3-chloro-1-benzothiophen-2-yl)carbonyl]furan-2-carbohydrazide](/img/structure/B12457437.png)
![4-({[(3-Butoxyphenyl)carbonyl]carbamothioyl}amino)-2-chlorobenzoic acid](/img/structure/B12457449.png)
